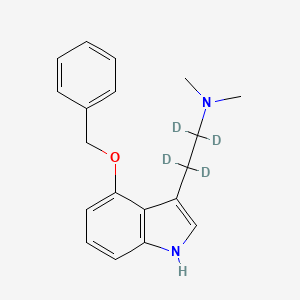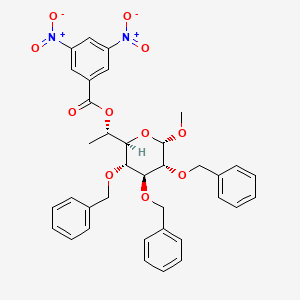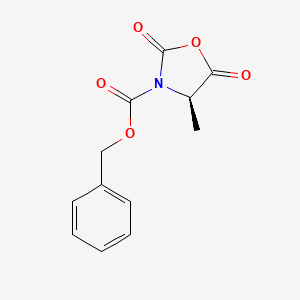
O-Benzyl Psilocin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl Psilocin-d4 is a deuterated derivative of O-Benzyl Psilocin, a compound structurally related to psilocybin and psilocin. Psilocybin is a naturally occurring psychedelic prodrug found in certain species of mushrooms. When ingested, psilocybin is metabolized into psilocin, which is responsible for its psychoactive effects. This compound is often used in scientific research as an analytical standard due to its stability and unique isotopic labeling.
Méthodes De Préparation
The synthesis of O-Benzyl Psilocin-d4 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the indole nitrogen: The indole nitrogen is protected using a suitable protecting group to prevent unwanted reactions.
Benzylation: The hydroxyl group of psilocin is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Deuteration: The benzyl group is then deuterated using deuterium gas in the presence of a palladium catalyst.
Deprotection: The protecting group on the indole nitrogen is removed to yield this compound.
Industrial production methods for this compound are similar but are optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
O-Benzyl Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-Benzyl Psilocin-d4 has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of psilocin and related compounds.
Pharmacological Studies: Researchers use this compound to study the pharmacokinetics and metabolism of psilocin in biological systems.
Neuroscience: The compound is used to investigate the effects of psilocin on serotonin receptors and neural pathways involved in mood regulation and perception.
Medicinal Chemistry: It serves as a reference compound in the development of new therapeutic agents targeting psychiatric disorders such as depression and anxiety.
Mécanisme D'action
The mechanism of action of O-Benzyl Psilocin-d4 is similar to that of psilocin. Psilocin acts as a partial agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and changes in perception, mood, and cognition. The deuterated form, this compound, is used to study these effects with greater precision due to its isotopic labeling, which allows for more accurate tracking in biological systems.
Comparaison Avec Des Composés Similaires
O-Benzyl Psilocin-d4 is structurally similar to other compounds such as:
Psilocybin: A naturally occurring prodrug that is metabolized into psilocin.
Psilocin: The active metabolite of psilocybin responsible for its psychoactive effects.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action involving serotonin receptors.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with effects similar to psilocin.
The uniqueness of this compound lies in its deuterated benzyl group, which provides enhanced stability and allows for precise analytical studies.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
Clé InChI |
LHERKDDDEMCCCU-AREBVXNXSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)



![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)


![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
